molecular formula C11H16FN3O B6630164 1-[[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]methyl]cyclobutan-1-ol

1-[[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]methyl]cyclobutan-1-ol

Cat. No. B6630164
M. Wt: 225.26 g/mol
InChI Key: ZFNAFBGGHAEDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]methyl]cyclobutan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]methyl]cyclobutan-1-ol is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are essential for viral replication or cancer cell growth.
Biochemical and Physiological Effects:
Studies have demonstrated that 1-[[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]methyl]cyclobutan-1-ol has several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain genes that are involved in cancer progression. It has also been shown to reduce the viral load in patients infected with the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]methyl]cyclobutan-1-ol in lab experiments is its high potency and specificity. This makes it an ideal candidate for studying the mechanism of action of certain enzymes or pathways. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 1-[[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]methyl]cyclobutan-1-ol. One potential direction is to study its potential applications in other viral infections, such as HIV or influenza. Another direction is to investigate its potential use as a pesticide or herbicide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 1-[[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]methyl]cyclobutan-1-ol is a chemical compound with promising applications in various fields. Its high potency and specificity make it an ideal candidate for studying the mechanism of action of certain enzymes or pathways. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 1-[[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]methyl]cyclobutan-1-ol involves the reaction of 6-ethyl-5-fluorouracil with cyclobutanone in the presence of a suitable base and a reducing agent. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable amine to obtain the final product.

Scientific Research Applications

1-[[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]methyl]cyclobutan-1-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an antiviral agent, specifically against the hepatitis C virus. It has also shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

1-[[(6-ethyl-5-fluoropyrimidin-4-yl)amino]methyl]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O/c1-2-8-9(12)10(15-7-14-8)13-6-11(16)4-3-5-11/h7,16H,2-6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNAFBGGHAEDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NCC2(CCC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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